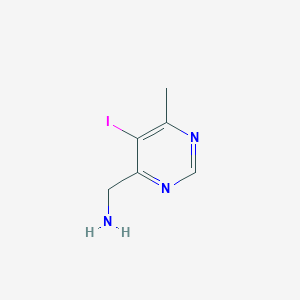
(5-Iodo-6-methylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C6H8IN3 It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a methanamine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-6-methylpyrimidin-4-yl)methanamine typically involves the iodination of 6-methylpyrimidine followed by the introduction of the methanamine group. One common method includes the following steps:
Iodination: 6-methylpyrimidine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5th position.
Amination: The iodinated intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk iodination: Using large reactors to iodinate 6-methylpyrimidine.
Continuous amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-6-methylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido, cyano, or thiol derivatives.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include deiodinated pyrimidine derivatives.
Scientific Research Applications
(5-Iodo-6-methylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Iodo-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The iodine atom and methanamine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-6-methylpyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
5-Iodo-6-methylpyrimidine-2,4-diamine: Contains an additional amino group at the 2nd position.
6-Methoxypyridin-2-yl)methanamine: Similar methanamine group but with a methoxy group at the 6th position instead of iodine.
Uniqueness
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is unique due to the combination of the iodine atom and methanamine group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H8IN3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
(5-iodo-6-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8IN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,2,8H2,1H3 |
InChI Key |
XAUQWCNBDLIIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
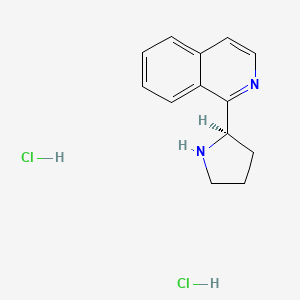
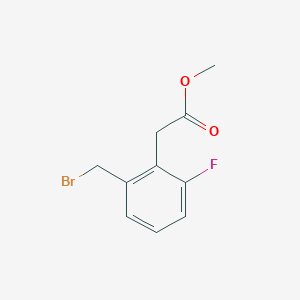
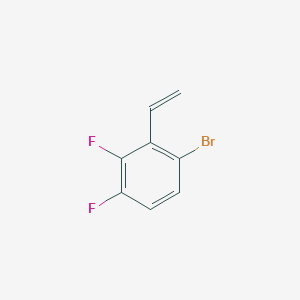
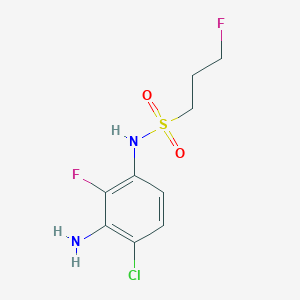
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
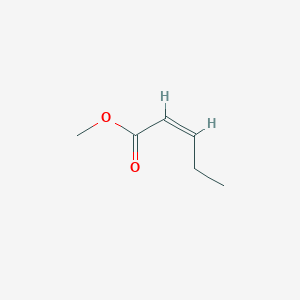
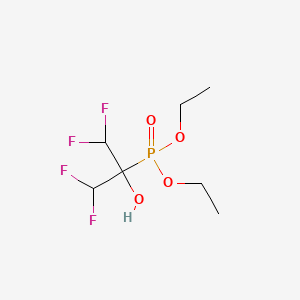
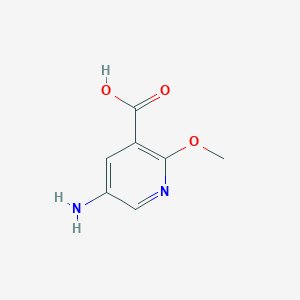
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
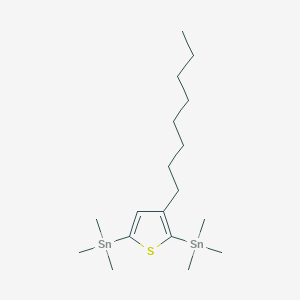
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
